molecular formula C15H14O4 B090833 Peucedanin CAS No. 133-26-6

Peucedanin

Cat. No.: B090833
CAS No.: 133-26-6
M. Wt: 258.27 g/mol
InChI Key: YQBNJPACAUPNLV-UHFFFAOYSA-N
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Description

  • Preparation Methods

      Synthetic Routes: Sodium phenylpyruvate can be synthesized from acetophenone. Here’s a common synthetic route

      Industrial Production: Industrial methods may involve modifications of the above route or alternative processes.

  • Chemical Reactions Analysis

      Reactions: Sodium phenylpyruvate serves as a substrate for enzymes such as phenylpyruvate decarboxylase and phenylpyruvate tautomerase.

      Common Reagents and Conditions: Specific reagents and conditions depend on the desired reaction. For instance, decarboxylation reactions may require heat or specific catalysts.

      Major Products: The major products formed during reactions involving sodium phenylpyruvate vary based on the specific reaction type.

  • Scientific Research Applications

      Chemistry: Sodium phenylpyruvate is used in studies related to organic synthesis and enzyme kinetics.

      Biology: It plays a role in metabolic pathways and enzymatic reactions.

      Medicine: Research explores its potential therapeutic applications.

      Industry: Applications include chemical production and pharmaceutical development.

  • Mechanism of Action

    • The exact mechanism by which sodium phenylpyruvate exerts its effects depends on the context. It may involve interactions with specific molecular targets or pathways.
  • Comparison with Similar Compounds

    • Sodium phenylpyruvate’s uniqueness lies in its structure and reactivity. Similar compounds include other α-keto acids and carboxylic acid derivatives.

    Properties

    CAS No.

    133-26-6

    Molecular Formula

    C15H14O4

    Molecular Weight

    258.27 g/mol

    IUPAC Name

    3-methoxy-2-propan-2-ylfuro[3,2-g]chromen-7-one

    InChI

    InChI=1S/C15H14O4/c1-8(2)14-15(17-3)10-6-9-4-5-13(16)18-11(9)7-12(10)19-14/h4-8H,1-3H3

    InChI Key

    YQBNJPACAUPNLV-UHFFFAOYSA-N

    SMILES

    CC(C)C1=C(C2=C(O1)C=C3C(=C2)C=CC(=O)O3)OC

    Canonical SMILES

    CC(C)C1=C(C2=C(O1)C=C3C(=C2)C=CC(=O)O3)OC

    melting_point

    85.0 °C

    133-26-6

    Synonyms

    peucedanin

    Origin of Product

    United States

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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